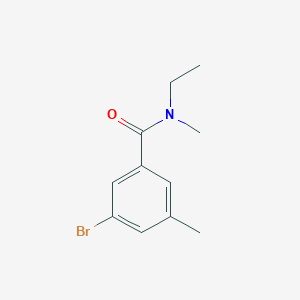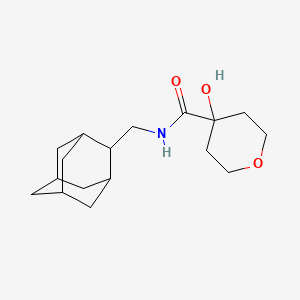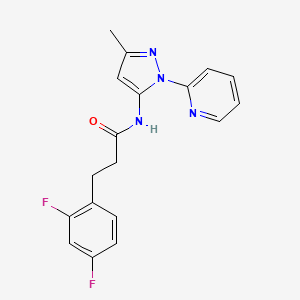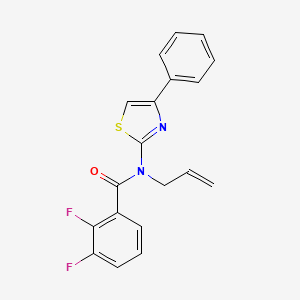
3-bromo-N-ethyl-N,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-ethyl-N,5-dimethylbenzamide (abbreviated as BEDB) is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. BEDB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 257.22 g/mol.
Mécanisme D'action
The mechanism of action of 3-bromo-N-ethyl-N,5-dimethylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to have antifungal and antibacterial properties by inhibiting the growth of various pathogens. In vivo studies have shown that this compound has low toxicity and is well-tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-N-ethyl-N,5-dimethylbenzamide has several advantages for lab experiments, including its high purity, solubility in organic solvents, and low toxicity. However, its limited availability and high cost can be a limitation for some experiments.
Orientations Futures
There are several future directions for the study of 3-bromo-N-ethyl-N,5-dimethylbenzamide. One potential direction is the development of new anticancer drugs based on the structure of this compound. Additionally, the herbicidal properties of this compound can be further studied for the development of new herbicides. Furthermore, the use of this compound as a building block for the synthesis of new materials with unique properties can be explored. Finally, the mechanism of action of this compound can be further elucidated to better understand its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. Its synthesis method is relatively simple, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of 3-bromo-N-ethyl-N,5-dimethylbenzamide involves the reaction of 3-bromoaniline with N-ethyl-N,5-dimethylisoxazolidine-2,4-dione in the presence of a base. The reaction proceeds under mild conditions and results in the formation of this compound with a yield of around 70%. The purity of the product can be increased by recrystallization.
Applications De Recherche Scientifique
3-bromo-N-ethyl-N,5-dimethylbenzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, it has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. In agriculture, this compound has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
3-bromo-N-ethyl-N,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-4-13(3)11(14)9-5-8(2)6-10(12)7-9/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGBDOFQMPYPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=CC(=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[5-(2,6-difluorophenyl)furan-2-yl]methyl]-3-(methylsulfonylmethyl)aniline](/img/structure/B7662582.png)

![2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide](/img/structure/B7662587.png)

![2-[4-(2,3,6-Trifluorobenzoyl)piperazin-1-yl]propanamide](/img/structure/B7662609.png)
![N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyridine-4-carboxamide](/img/structure/B7662614.png)

![(2-Fluoro-6-hydroxyphenyl)-[4-(4-methylpyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7662630.png)
![Azepan-1-yl-[3-[(3-hydroxyphenyl)methylamino]-4-methoxyphenyl]methanone](/img/structure/B7662642.png)
![N-[2-(tert-butylamino)ethyl]-N'-(4-chloro-2,6-difluorophenyl)oxamide](/img/structure/B7662659.png)

![Ethyl 3-[(5-chloropyridin-2-yl)methyl]-2-oxo-1,3-thiazole-4-carboxylate](/img/structure/B7662668.png)


